molecular formula C6H11N3O B11922553 O-((1-Ethyl-1H-pyrazol-4-yl)methyl)hydroxylamine

O-((1-Ethyl-1H-pyrazol-4-yl)methyl)hydroxylamine

Cat. No.: B11922553
M. Wt: 141.17 g/mol
InChI Key: YGGZNJSCAXBDCM-UHFFFAOYSA-N
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Description

O-((1-Ethyl-1H-pyrazol-4-yl)methyl)hydroxylamine: is an organic compound with the molecular formula C6H11N3O and a molecular weight of 141.17 g/mol . This compound features a pyrazole ring substituted with an ethyl group and a hydroxylamine functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-((1-Ethyl-1H-pyrazol-4-yl)methyl)hydroxylamine typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to yield the desired hydroxylamine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the controlled addition of reagents, and the optimization of reaction conditions to maximize yield and purity. Purification techniques such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

O-((1-Ethyl-1H-pyrazol-4-yl)methyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-((1-Ethyl-1H-pyrazol-4-yl)methyl)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-((1-Ethyl-1H-pyrazol-4-yl)methyl)hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The pyrazole ring may also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • O-((1-Methyl-1H-pyrazol-4-yl)methyl)hydroxylamine
  • O-((1-Phenyl-1H-pyrazol-4-yl)methyl)hydroxylamine
  • O-((1-Benzyl-1H-pyrazol-4-yl)methyl)hydroxylamine

Uniqueness

O-((1-Ethyl-1H-pyrazol-4-yl)methyl)hydroxylamine is unique due to the presence of the ethyl group on the pyrazole ring, which can influence its reactivity and binding properties. This structural feature may enhance its solubility and stability compared to other similar compounds .

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

O-[(1-ethylpyrazol-4-yl)methyl]hydroxylamine

InChI

InChI=1S/C6H11N3O/c1-2-9-4-6(3-8-9)5-10-7/h3-4H,2,5,7H2,1H3

InChI Key

YGGZNJSCAXBDCM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CON

Origin of Product

United States

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